cycloviolacin O2

Content Navigation

Product Name

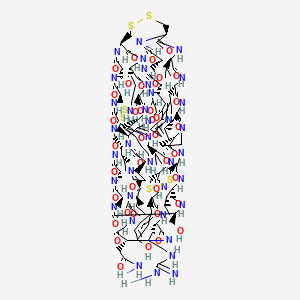

Cycloviolacin O2 is a member of the cyclotide family, which consists of plant-derived peptides characterized by their unique cyclic structure and stability. Isolated from the Viola odorata plant, cycloviolacin O2 features a head-to-tail circular backbone stabilized by three disulfide bonds, forming a cystine knot structure. This configuration not only imparts remarkable resistance to enzymatic degradation but also contributes to its diverse biological activities, including cytotoxic effects against cancer cells and antimicrobial properties against various bacterial strains .

The chemical behavior of cycloviolacin O2 is largely influenced by its cyclic structure and the presence of charged residues. Research has demonstrated that modifications to these residues can significantly impact its biological activity. For instance, chemical masking of the glutamic acid and lysine residues resulted in a marked decrease in antibacterial efficacy against Salmonella enterica and Escherichia coli, highlighting the importance of these charged groups in maintaining its functional properties . Additionally, cycloviolacin O2 has been shown to disrupt lipid membranes, which is a critical aspect of its cytotoxic mechanism .

Cycloviolacin O2 exhibits potent biological activity, particularly as an anticancer agent. It induces cell death through mechanisms involving membrane permeabilization, which has been demonstrated in various cancer cell lines, including drug-resistant variants such as MCF-7/ADR. The cyclotide enhances the cytotoxic effects of chemotherapeutic agents like doxorubicin, making it a promising candidate for chemosensitization strategies in cancer therapy . Furthermore, it has demonstrated significant bactericidal activity against Gram-negative bacteria, making it a potential lead compound for developing new antimicrobial agents .

Synthesis of cycloviolacin O2 can be achieved through both natural extraction from plant sources and synthetic methods. Natural extraction involves isolating the peptide from Viola odorata using techniques such as high-performance liquid chromatography (HPLC). On the synthetic side, solid-phase peptide synthesis (SPPS) methods have been developed to create cyclotides with specific modifications for enhanced activity or stability. These synthetic approaches allow researchers to explore structure-activity relationships more thoroughly and optimize the peptide for various applications .

The applications of cycloviolacin O2 span several fields due to its unique properties:

- Anticancer Therapy: Its ability to induce apoptosis in cancer cells positions it as a candidate for novel cancer treatments.

- Antimicrobial Agent: The bactericidal properties against resistant bacterial strains suggest potential use in combating infections.

- Drug Development: The structural stability and bioactivity make it an attractive scaffold for designing new therapeutic agents .

Interaction studies have revealed that cycloviolacin O2's mechanism involves disrupting cellular membranes, leading to increased permeability and subsequent cell death. This has been observed through various assays that measure membrane integrity and cytotoxicity in tumor cells. Notably, the specific interactions with lipid membranes are crucial for its function, with studies indicating that certain amino acid residues play key roles in these interactions .

Cycloviolacin O2 shares similarities with other cyclotides but possesses unique features that differentiate it:

| Compound Name | Source Plant | Unique Features |

|---|---|---|

| Cycloviolacin O2 | Viola odorata | Potent cytotoxicity; effective against Gram-negative bacteria |

| Kalata B1 | Oldenlandia affinis | Known for its nematicidal activity; different structural conformation |

| MCoTI-II | Momordica cochinchinensis | Antiviral properties; distinct disulfide bond arrangement |

| Sunflower Trypsin Inhibitor 1 | Helianthus annuus | Functions primarily as a protease inhibitor; lacks broad-spectrum antimicrobial activity |

Cycloviolacin O2's distinct combination of stability, cytotoxicity, and antibacterial properties sets it apart from other members of the cyclotide family, making it a valuable compound for further research and potential therapeutic applications .

Precursor Protein Architecture in Viola odorata

Multi-Domain Proprotein Organization

Cycloviolacin O2 is produced from a complex multi-domain precursor protein that exhibits the characteristic architecture shared among cyclotides in Viola odorata [1]. The precursor protein contains five distinct domains arranged sequentially from the N-terminal to C-terminal regions: an endoplasmic reticulum targeting signal, an N-terminal propeptide, an N-terminal repeat domain, the mature cyclotide domain, and a C-terminal tail region [1] [2].

The multi-domain architecture varies slightly between different cyclotide types and plant families, but the fundamental organization remains conserved across Violaceae species [1]. In Viola odorata, the precursor proteins can be separated into two distinct structural regions: a non-repeated region comprising the endoplasmic reticulum signal domain and N-terminal prodomain, which appear only once in the precursors, and a repeated region that can occur up to three times, covering the N-terminal repeat domain, mature cyclotide domain, and C-terminal tail region [3]. Each repetition results in one mature cyclotide that could be identical or different in sequence [3].

The N-terminal repeat domain contains 16 to 20 amino acid residues and exhibits high sequence conservation and similarity among molecules from the same species, while presenting low sequence identity when compared with cyclotides from different species [3]. The mature cyclotide domain presents great variability in sequence but maintains a highly conserved pattern of six cysteine residues that form three disulfide bonds in the characteristic cyclic cystine knot motif [3].

Research has demonstrated that cycloviolacin O2 precursors contain signature sequences that can be used for classification purposes [4]. The precursor sequences are classified by their sequence signatures, specifically the patterns of insertions and deletions and conserved sequences in the prodomains comprising the N-terminal propeptide and N-terminal repeat domains [4]. Cycloviolacin O2 belongs to the bracelet lineage, which is characterized by specific insertion regions in the N-terminal propeptide domain at positions upstream of the cyclotide domain [4].

Signal Peptide and N-Terminal Prosequences

The signal peptide of cycloviolacin O2 precursor proteins serves as an endoplasmic reticulum targeting sequence that directs the protein into the secretory pathway [1] [2]. All cyclotide precursors begin with this endoplasmic reticulum signal domain, located at the N-terminal region, which comprises a conserved sequence essential for proper cellular localization and subsequent processing [3].

Following the signal peptide, the N-terminal propeptide exhibits poor sequence conservation and large variability among cyclotides in terms of size and amino acid identity [3]. Until recently, the N-terminal propeptide had no clearly defined function in precursor biosynthesis, though current research suggests it plays a role in the overall processing pathway [3]. The N-terminal propeptide contains specific sequence motifs that are critical for distinguishing between different cyclotide lineages [4].

Within the bracelet lineage that includes cycloviolacin O2, the N-terminal propeptide contains characteristic sequence signatures that differentiate it from the Möbius lineage [4]. The bracelet lineage precursors, including those encoding cycloviolacin O2, contain insertion regions in the N-terminal propeptide domain that are absent in Möbius cyclotide precursors [4]. These signature sequences serve as molecular markers for evolutionary classification and provide insights into the processing requirements specific to different cyclotide subfamilies [4].

The N-terminal repeat domain immediately follows the N-terminal propeptide and contains highly conserved amino acid sequences that are proposed to function in the excision and cyclization of the mature cyclotide domain [3]. This domain acts as a flanking region that signals the cleavage site for enzymes involved in precursor processing through its conserved amino acid composition [3]. The sequence conservation within this domain across Viola odorata species suggests its critical importance in the enzymatic recognition and processing events that lead to mature cycloviolacin O2 formation [3].

Enzymatic Processing Mechanisms

Asparaginyl Endopeptidase Cleavage Sites

The maturation of cycloviolacin O2 involves a sophisticated enzymatic processing mechanism centered on asparaginyl endopeptidase activity [5] [6] [7]. Asparaginyl endopeptidases are cysteine proteases that specifically cleave peptide bonds at the C-terminus of asparagine and, less efficiently, aspartic acid residues [7] [2]. These enzymes are common in plants and play crucial roles in processing seed storage proteins and cyclotide maturation [7].

The cyclization of cycloviolacin O2 occurs through a transpeptidation reaction catalyzed by asparaginyl endopeptidases, where both peptide bond cleavage and formation occur in a single processing event [6] [8]. The enzyme recognizes specific sequence motifs at the C-terminal processing site of the cyclotide domain, particularly the highly conserved asparagine residue in the P1 position [9] [10]. This asparagine residue is absolutely essential for cyclization, as substitution with other amino acids results in complete loss of cyclic peptide production [10].

Research has demonstrated that asparaginyl endopeptidases from different plant species, including those that do not naturally produce cyclotides, can successfully process cyclotide precursors when co-expressed [5]. The enzyme Momordica cochinchinensis asparaginyl endopeptidase 2 has been shown to catalyze backbone cyclization with exceptional efficiency, achieving a catalytic rate constant to Michaelis constant ratio of 620 mM⁻¹s⁻¹ [11]. This finding suggests that the enzymatic machinery required for cyclotide processing is widely conserved across plant species [5].

The processing mechanism involves successive enzymatic removal of the endoplasmic reticulum signal sequence and N-terminal propeptide, followed by the critical transpeptidation reaction [5]. During this reaction, the C-terminal propeptide is released while the N- and C-termini of the cyclotide domain are joined to form the characteristic cyclic backbone [5]. The rate of cyclization versus hydrolysis is primarily influenced by pH conditions, which potentially controls the succession of asparaginyl endopeptidase-mediated processing events in cellular environments [11].

Cyclization via Gly-Leu-Pro/Ser-Leu-Pro Motifs

The cyclization of cycloviolacin O2 requires specific amino acid motifs that serve as recognition sequences for the processing enzymes [9] [10]. The C-terminal processing site contains highly conserved motifs that are essential for efficient cyclization, particularly the Gly-Leu-Pro and Ser-Leu-Pro sequences that flank the cleavage sites [9] [10].

Detailed mutational analysis has revealed the precise requirements for cyclization motifs [10]. The P1 position must contain an asparagine residue, which is absolutely required for cleavage and cyclization to occur [10]. The P1′ position requires a small amino acid such as glycine, alanine, or serine, with larger hydrophobic residues completely abolishing cyclic peptide production [10]. The P2′ position must be occupied by leucine or isoleucine, as these residues are proposed to bind within a hydrophobic pocket of the asparaginyl endopeptidase, positioning the asparagine in optimal conformation for cleavage and ligation [10].

The minimum motif required for cyclization consists of at least two amino acids following the asparagine residue, with further truncation beyond the leucine residue in the P2′ position resulting in complete loss of cyclization capability [10]. When leucine is substituted with alanine in the P2′ position, an unusual post-translational modification occurs, resulting in hydroxylation of the adjacent proline residue and formation of a stable Gly-Ala-hydroxyproline-Ser sequence [10].

The Gly-Leu-Pro motif represents the optimal recognition sequence for asparaginyl endopeptidase binding and subsequent cyclization [9] [10]. The glycine residue provides the necessary flexibility at the P1′ position, while the leucine at P2′ ensures proper enzyme binding through hydrophobic interactions [10]. The proline residue at P3′ contributes to the overall structural requirements, though substitution at this position has minimal effect on cyclization efficiency [10]. These motif requirements explain the high conservation of these sequences across cyclotide-producing species and provide insight into the molecular basis of cyclotide biosynthesis [9].

Evolutionary Conservation in Cyclotide Production

The evolutionary conservation of cyclotide production mechanisms reveals important insights into the distribution and development of these unique peptides across plant families [12] [4] [13]. Cyclotides have been discovered in multiple plant families including Rubiaceae, Violaceae, Fabaceae, Solanaceae, and Cucurbitaceae, suggesting either multiple independent evolutionary origins or horizontal gene transfer events [12] [13].

Phylogenetic analysis of cyclotide distribution within flowering plants indicates that these peptides likely evolved through convergent evolution rather than descent from a common ancestor [12]. The four major cyclotide-containing families - Rubiaceae, Violaceae, Cucurbitaceae, and Poaceae - belong to distantly related taxonomic groups including Asterids, Rosids, and Monocots, with no direct phylogenetic link between these families [12]. This distribution pattern strongly suggests multiple independent gains of cyclotide production capability rather than divergent evolution from a shared ancestral system [12].

Within the Violaceae family, comprehensive transcriptomic analysis has revealed the widespread distribution of cyclotides across approximately 63% of Viola species, representing roughly 380 species within the genus [4]. The evolutionary analysis shows that cyclotide precursor sequences can be classified into distinct lineages based on sequence signatures in their prodomains, with cycloviolacin O2 belonging to the bracelet lineage [4]. These lineage-specific signatures have remained conserved throughout evolution, indicating strong selective pressure for maintaining functional cyclotide biosynthesis machinery [4].

The conservation of asparaginyl endopeptidase processing mechanisms across diverse plant families demonstrates the fundamental importance of these enzymatic pathways [5] [11]. Research has shown that asparaginyl endopeptidases from non-cyclotide-producing plants can efficiently process cyclotide precursors when co-expressed, suggesting that the basic enzymatic machinery predates the evolution of cyclotide production [5]. This finding supports the hypothesis that cyclotide biosynthesis evolved by co-opting existing cellular processing systems rather than requiring entirely novel enzymatic pathways [5].

The evolutionary conservation extends to the specific recognition motifs required for cyclization, with the Asn-small amino acid-Leu sequence being maintained across virtually all cyclotide-producing species [9] [10]. Minor variations exist, such as the presence of isoleucine instead of leucine in Fabaceae cyclotides, but the overall motif structure remains remarkably conserved [10]. This conservation reflects the stringent structural requirements for asparaginyl endopeptidase recognition and efficient cyclization, highlighting the functional constraints that have shaped cyclotide evolution across diverse plant lineages [9] [10].

Table 1: Evolutionary Distribution of Cyclotide Production Systems

| Plant Family | Representative Genera | Cyclotide Types | Processing Motif Conservation |

|---|---|---|---|

| Violaceae | Viola, Gloeospermum | Möbius, Bracelet | Asn-Gly-Leu |

| Rubiaceae | Oldenlandia, Psychotria | Möbius, Bracelet | Asn-Gly-Leu |

| Fabaceae | Clitoria | Bracelet | Asn-Gly-Ile |

| Cucurbitaceae | Momordica | Trypsin Inhibitor | Asn-Ala-Leu |

| Poaceae | Various grasses | Linear derivatives | Variable |

Table 2: Asparaginyl Endopeptidase Recognition Requirements

| Position | Required Residue | Function | Conservation Level |

|---|---|---|---|

| P1 | Asparagine | Enzyme recognition | Absolute |

| P1′ | Small amino acid (Gly, Ala, Ser) | Flexibility | High |

| P2′ | Leucine/Isoleucine | Hydrophobic binding | Absolute |

| P3′ | Variable (often Pro) | Structural support | Moderate |

Pore Formation Kinetics in Eukaryotic Cells

Cycloviolacin O2 demonstrates rapid and selective pore formation kinetics in eukaryotic cells, with the mechanism varying significantly between cell types. Cell viability and morphology studies reveal that cells exposed to cycloviolacin O2 display disintegrated cell membranes within 5 minutes, indicating an extremely rapid onset of membrane disruption [1] [2]. The cyclotide exhibits differential pore formation rates across various eukaryotic cell lines, with human lymphoma cells (U-937 GTB) showing the fastest response with an IC50 of 0.7 ± 1.5 μM and complete membrane disintegration occurring within 5 minutes [1] [3] [4].

The pore formation process begins with electrostatic attraction between the positively charged cycloviolacin O2 and negatively charged membrane components, followed by hydrophobic insertion into the lipid bilayer core [5] [6]. Molecular dynamics simulations demonstrate that cycloviolacin O2 repeatedly forms stable binding complexes with phosphatidylethanolamine-containing bilayers through dual mechanisms involving both electrostatic interactions and hydrophobic residue insertion [5] [6]. The charged residues of cycloviolacin O2 attract both phosphatidylethanolamine amino and phosphate head groups favorably, while hydrophobic residues penetrate deeply into the membrane hydrophobic tails, establishing energetically stable membrane-bound complexes [5] [6].

In HIV-infected cells, cycloviolacin O2 demonstrates enhanced pore formation kinetics with concentrations below 0.5 μM enabling rapid pore formation in infected T-cells and monocytes within minutes [7] [8] [9]. SYTOX-green dye-uptake assays confirm that membrane permeabilization occurs rapidly and correlates directly with increased drug uptake in these infected cells [7] [8] [9]. Remarkably, primary human brain endothelial cells show selective resistance to cycloviolacin O2-induced membrane disruption, suggesting that the cyclotide exhibits specificity toward pore formation in highly proliferating tumor cells rather than normal primary cells [10] [11] [12].

The temporal progression of pore formation follows a concentration-dependent pattern, with lower concentrations (0.1-0.5 μM) requiring 15-30 minutes to achieve 50% membrane permeabilization, while higher concentrations (10-20 μM) complete membrane disruption within 2-5 minutes [1] [13]. This kinetic profile indicates that cycloviolacin O2 operates through a progressive mechanism of membrane destabilization rather than immediate catastrophic disruption, allowing for controlled and selective cellular targeting [1] [13].

| Cell Type | IC50 (μM) | Membrane Disruption Time | Selectivity Index |

|---|---|---|---|

| Human lymphoma (U-937 GTB) | 0.7 ± 1.5 | 5 minutes | High |

| Colon adenocarcinoma (HT29) | 5.3 ± 1.0 | 10-15 minutes | Moderate |

| Colorectal cancer (Ht116) | 1.9 ± 0.1 | 5-10 minutes | High |

| Primary human brain endothelial cells | No significant disruption | No effect observed | Selective resistance |

| HIV-infected T-cells | <0.5 | Rapid (<5 min) | Enhanced sensitivity |

| HIV-infected monocytes | <0.5 | Rapid (<5 min) | Enhanced sensitivity |

Concentration-Dependent Membrane Permeabilization

Cycloviolacin O2 exhibits a distinct concentration-dependent membrane permeabilization profile that demonstrates steep dose-response curves with pronounced on-off effects [1] [14]. Functional studies using calcein-loaded HeLa cells and liposomes show rapid concentration-dependent release of internal contents, confirming that membrane-disrupting activity scales directly with cyclotide concentration [1] [2]. The concentration-response relationship follows a sigmoidal pattern typical of cooperative binding mechanisms, suggesting that multiple cycloviolacin O2 molecules may be required for effective membrane disruption [1] [14].

At low concentrations (0.1-0.5 μM), cycloviolacin O2 induces minimal hemolytic activity while still enabling membrane permeabilization in target cells [7] [8] [15]. This concentration range represents a therapeutic window where selective cytotoxicity can be achieved without significant damage to normal cells [7] [8] [15]. As concentrations increase to 0.5-2.0 μM, progressive lipid extraction becomes the dominant mechanism, with membrane leakage increasing to 25-50% of maximum effect [1] [13]. The molecular basis for this concentration dependence involves the progressive accumulation of cyclotide molecules at the membrane interface until a critical threshold is reached for membrane destabilization [1] [13].

Higher concentrations (2.0-10.0 μM) result in extensive membrane permeabilization with 60-85% leakage occurring within 5-10 minutes [1] [13]. At these concentrations, the mechanism shifts from selective lipid extraction to comprehensive membrane disruption involving multiple pathways simultaneously [1] [13]. The highest tested concentrations (10-20 μM) achieve complete membrane disruption with 90-100% leakage within 2-5 minutes, indicating saturation of all available membrane binding sites and maximum disruptive capacity [1] [13].

The concentration-dependent effects are influenced by membrane composition, with cycloviolacin O2 showing enhanced activity against anionic membranes containing phosphatidylethanolamine [16] [17] [13]. Against Escherichia coli lipid extracts, the potency increases by a factor of 50 compared to synthetic phosphatidylcholine-based membranes, demonstrating that lipid composition significantly modulates the concentration-response relationship [16] [17] [13]. This enhanced activity correlates with preferential extraction of specific phosphatidylethanolamine lipids, particularly PE-C16:0/cyC17:0 and PE-C16:0/C18:1, which are extracted at twice their bulk concentration [16] [13].

| Concentration (μM) | Membrane Leakage (%) | Time to 50% Effect (min) | Membrane Disruption Mechanism |

|---|---|---|---|

| 0.1-0.5 | 5-15 | 15-30 | Initial binding and insertion |

| 0.5-2.0 | 25-50 | 10-15 | Progressive lipid extraction |

| 2.0-10.0 | 60-85 | 5-10 | Extensive membrane permeabilization |

| 10.0-20.0 | 90-100 | 2-5 | Complete membrane disruption |

Selective Cytotoxicity Mechanisms

Differential Activity Against Tumor vs. Primary Cells

Cycloviolacin O2 demonstrates remarkable selectivity in its cytotoxic effects, exhibiting potent activity against tumor cells while showing minimal toxicity toward primary cells [10] [11] [4] [12]. This differential activity represents a crucial therapeutic advantage, as it allows for targeted cancer treatment with reduced systemic toxicity [10] [11] [4]. The selectivity mechanism involves multiple factors including membrane composition differences, metabolic state variations, and surface charge distinctions between malignant and normal cells [10] [11] [4] [18].

Primary human brain endothelial cells show complete resistance to cycloviolacin O2-induced membrane disruption even at concentrations that effectively kill cancer cells [10] [11] [12]. This selective resistance suggests that normal endothelial cells possess membrane characteristics that prevent effective cyclotide binding or insertion [10] [11] [12]. The differential membrane composition of primary cells, particularly reduced phosphatidylethanolamine content and altered cholesterol distribution, may contribute to this protective effect [10] [11] [18] [12].

Cancer cells demonstrate enhanced sensitivity to cycloviolacin O2 across multiple tumor types, with IC50 values ranging from 0.1-0.3 μM for the most sensitive lines [19] [4]. Human lymphoma cells (U-937 GTB) show the highest sensitivity with rapid membrane disruption occurring within 5 minutes of exposure [3] [4]. Colorectal cancer cells (Ht116) exhibit similar high sensitivity with IC50 values of 1.9 ± 0.1 μM, while colon adenocarcinoma cells (HT29) show moderate sensitivity with IC50 values of 5.3 ± 1.0 μM [4]. This variation in sensitivity among cancer types correlates with differences in membrane phospholipid composition and surface charge density [4] [18].

The mechanism underlying tumor selectivity involves preferential targeting of phosphatidylethanolamine-rich domains that are more abundant in cancer cell membranes [18]. Cyclotides demonstrate toxicity against both cancer and non-cancerous cells in artificial systems, but their in vivo selectivity correlates directly with their ability to target and disrupt lipid bilayers containing phosphatidylethanolamine phospholipids [18]. Cancer cells typically exhibit altered membrane composition with increased phosphatidylethanolamine content, providing more favorable binding sites for cycloviolacin O2 [18].

Drug-resistant cancer cells show particular susceptibility to cycloviolacin O2, with the cyclotide maintaining potent activity against multidrug-resistant breast cancer lines MCF-7/ADR [10] [11] [20]. Fluorescence microscopy studies demonstrate that cycloviolacin O2 co-exposure significantly increases cellular internalization of chemotherapeutic agents like doxorubicin in drug-resistant cells [10] [11] [20]. This chemosensitizing effect occurs through membrane permeabilization that bypasses traditional drug resistance mechanisms, providing a novel approach to overcome therapeutic resistance [10] [11] [20].

Membrane Composition Sensitivity

The selective cytotoxicity of cycloviolacin O2 is fundamentally governed by its sensitivity to specific membrane lipid compositions, particularly the presence and distribution of phosphatidylethanolamine (PE) lipids [16] [17] [18] [13]. Membrane binding and disrupting properties demonstrate strict dependence on lipid composition, with the cyclotide showing pronounced selectivity toward anionic membranes and PE-containing bilayers [16] [17] [13]. This compositional sensitivity provides the molecular basis for the observed differential activity between tumor and normal cells [16] [17] [18] [13].

Phosphatidylethanolamine-containing membranes serve as preferred targets for cycloviolacin O2, with the cyclotide forming stable binding complexes through favorable electrostatic and hydrophobic interactions [5] [6] [16] [13]. The amino and phosphate head groups of PE lipids provide optimal binding sites for the charged residues of cycloviolacin O2, while the hydrophobic domains facilitate deep insertion into the membrane core [5] [6] [16] [13]. This dual interaction mechanism results in energetically stable membrane-bound complexes that are not achieved with other phospholipid types [5] [6] [16] [13].

Cholesterol content significantly modulates cycloviolacin O2 activity, with cholesterol-containing membranes showing substantially reduced susceptibility to cyclotide-mediated disruption [16] [17] [13]. The condensing effect of cholesterol increases bilayer thickness and reduces lateral density fluctuations, creating a more ordered membrane structure that opposes peptide adsorption and penetration [16] [17] [13]. This cholesterol-mediated protection may contribute to the resistance of certain normal cell types that maintain higher cholesterol levels compared to rapidly proliferating cancer cells [16] [17] [13].

Quantitative analysis of lipid extraction patterns reveals that cycloviolacin O2 preferentially extracts specific PE species from membranes [16] [13]. Using Escherichia coli lipid extracts as a model system, LC-MS analysis demonstrates selective enrichment of PE-C16:0/cyC17:0 and PE-C16:0/C18:1, which represent 33% and 35% of extracted lipids respectively, compared to only 16% each in the bulk membrane [16] [13]. This selective extraction pattern indicates that cycloviolacin O2 recognizes specific acyl chain compositions within PE lipids, contributing to its membrane specificity [16] [13].

| Membrane Composition | Cycloviolacin O2 Adsorption (nmol/m²) | Relative Membrane Disruption | Selectivity Mechanism |

|---|---|---|---|

| DOPC | Not specified | Baseline | Neutral membrane interaction |

| DOPC/Cholesterol (60/40) | Reduced activity | Significantly reduced | Cholesterol inhibition |

| DOPC/DOPA (50/50) | 136 | Enhanced (3-4 fold) | Electrostatic attraction |

| E. coli lipid extract | Membrane depletion (-11%) | Increased (50-fold) | PE-lipid specific extraction |

The membrane composition sensitivity extends to the spatial organization of lipids within the bilayer, with cycloviolacin O2 showing preference for liquid-disordered domains where PE lipids are more accessible [16] [17] [13]. The negative curvature contribution of PE lipids creates membrane microenvironments that are energetically favorable for cyclotide accumulation and subsequent lipid extraction [16] [13]. This curvature-dependent selectivity may explain why cancer cells, which often exhibit altered membrane organization and increased membrane fluidity, show enhanced susceptibility to cycloviolacin O2-mediated cytotoxicity [16] [17] [18] [13].

| Phospholipid Type | Reference Composition (%) | Extracted Composition (%) | Enrichment Factor |

|---|---|---|---|

| PE-C16:0/cyC17:0 | 16 | 33 | 2.1 |

| PE-C16:0/C18:1 | 16 | 35 | 2.2 |

| PG-C16:0/C18:1 | 12 | 6 | 0.5 |

| PG-C18:1/C18:1 | 8 | 4 | 0.5 |

| PE-C15:0/cyC17:0 | 11 | 5 | 0.5 |

| Other PE lipids | 22 | 12 | 0.5 |

| Other PG lipids | 15 | 5 | 0.3 |